molecular formula C18H27N3O4 B2769798 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 953137-31-0

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2769798
CAS RN: 953137-31-0
M. Wt: 349.431
InChI Key: GYZPXHZHNOKIOO-UHFFFAOYSA-N
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Description

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as MEOP or MEO-PV, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a potent stimulant drug that has been gaining popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Receptor Binding and Activity Studies

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide and related compounds have been investigated for their binding affinities and selectivities towards sigma(1) and sigma(2) receptors. These studies have demonstrated the potential of methyl substitution on the piperidine ring to probe sigma-subtype affinities and selectivities. For example, specific methyl derivatives have shown high potency and selectivity as sigma(1) ligands, with applications in positron emission tomography (PET) experiments and antiproliferative activity in glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).

Orexin Receptor Antagonism and Eating Disorders

Compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have been evaluated for their effects on compulsive food consumption, particularly in models of binge eating in rats. Research has shown that selective antagonism at Orexin-1 Receptor (OX1R) could represent a novel pharmacological approach for treating eating disorders with a compulsive component, including binge eating (Piccoli et al., 2012).

Neurochemical Modulation

Studies on compounds similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have explored their effects on serotonin levels across different brain regions. Such research contributes to our understanding of the neurochemical modulation potential of these compounds, which could be relevant for the treatment of depression and anxiety disorders. The differential effects observed in various brain regions underline the complexity of targeting neuroreceptors and the importance of selectivity in drug development (Roberts et al., 1998).

Antioxidant and Antimicrobial Potential

The piperidin-4-one scaffold, as part of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide's structure, has been synthesized and studied for its antioxidant and antimicrobial activities. Novel derivatives have shown significant efficacy in these biological assays, highlighting the potential for developing compounds with dual antioxidant and antimicrobial properties for medical applications (Harini et al., 2014).

CB1 Cannabinoid Receptor Interaction

Research on compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has provided insights into the molecular interaction with the CB1 cannabinoid receptor. This includes the development of pharmacophore models and 3D-quantitative structure-activity relationship (QSAR) models, contributing to the understanding of CB1 receptor ligand binding and the development of cannabinoid receptor antagonists (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-24-12-11-21-9-7-14(8-10-21)13-19-17(22)18(23)20-15-5-3-4-6-16(15)25-2/h3-6,14H,7-13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPXHZHNOKIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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